molecular formula C21H23Cl2NO2 B4085587 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide

2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide

Cat. No. B4085587
M. Wt: 392.3 g/mol
InChI Key: ABPJMKQRLNOWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized in the 1970s and has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes.

Mechanism of Action

2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide acts as a non-competitive antagonist of the NMDA receptor by binding to the ion channel and preventing the influx of calcium ions into the cell. This leads to a blockade of the NMDA receptor-mediated synaptic transmission, which is involved in various physiological and pathological processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including impairing learning and memory, inducing neuronal apoptosis, and altering synaptic plasticity. It has also been shown to have analgesic effects and to modulate the release of various neurotransmitters.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise manipulation of NMDA receptor-mediated synaptic transmission. However, its non-specific effects on other ion channels and receptors can complicate the interpretation of results. Additionally, its high toxicity and potential for inducing neuronal apoptosis limit its use in vivo.

Future Directions

There are several future directions for research involving 2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide. One area of interest is the development of new compounds that selectively target specific subtypes of NMDA receptors. Another area of interest is the investigation of the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the potential use of this compound as a tool for studying the role of NMDA receptors in pain and addiction is an area of active research.

Scientific Research Applications

2,4-dichloro-N-{[1-(4-methoxyphenyl)cyclohexyl]methyl}benzamide has been extensively used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes, including learning and memory, neuronal development, synaptic plasticity, pain, and addiction. It has also been used to study the neuroprotective effects of various compounds and to develop new drugs for the treatment of neurological disorders.

properties

IUPAC Name

2,4-dichloro-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23Cl2NO2/c1-26-17-8-5-15(6-9-17)21(11-3-2-4-12-21)14-24-20(25)18-10-7-16(22)13-19(18)23/h5-10,13H,2-4,11-12,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPJMKQRLNOWHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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